Cks-17 - 99273-04-8

Cks-17

Catalog Number: EVT-394704
CAS Number: 99273-04-8
Molecular Formula: C87H148N26O24
Molecular Weight: 1942.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cks-17 is a synthetic retroviral envelope peptide composed of 16 amino acids, specifically designed to mimic sequences found in the transmembrane envelope proteins of human T-cell lymphotropic virus types I and II, as well as human immunodeficiency virus. Its structure and function have garnered interest due to its immunomodulatory properties, particularly in the context of cytotoxic T lymphocyte activity. Cks-17 has been shown to inhibit the proliferation of cytotoxic T lymphocytes, which are crucial for immune responses against viral infections and tumors .

Source and Classification

Cks-17 is classified as an immunosuppressive peptide derived from retroviral proteins. It is synthesized using various biochemical techniques, including solid-phase peptide synthesis. The compound is notable for its application in research related to viral infections and immune modulation .

Synthesis Analysis

Methods and Technical Details

Cks-17 is synthesized through solid-phase peptide synthesis, a method that allows for the construction of peptides by sequentially adding amino acids to a growing chain attached to a solid support. This technique enables precise control over the sequence and purity of the peptide produced. The synthesis process typically involves:

  1. Preparation of the Solid Support: A resin is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Coupling Reactions: Each amino acid is added one at a time, using coupling agents to facilitate bond formation.
  3. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure and Data

Cks-17 consists of a sequence of 16 amino acids, with its primary structure being critical for its biological activity. The specific sequence corresponds to conserved regions within retroviral envelope proteins. The molecular formula can be represented as follows:

  • Molecular Weight: Approximately 1,800 Da
  • Amino Acid Composition: Contains various hydrophobic and polar residues that contribute to its structural stability and interaction with biological targets.

The three-dimensional conformation of Cks-17 plays a significant role in its ability to bind to receptors on immune cells, influencing its immunomodulatory effects .

Chemical Reactions Analysis

Reactions and Technical Details

Cks-17 has been observed to participate in several biochemical interactions that modulate immune responses. Key reactions include:

  • Binding to Immune Receptors: Cks-17 interacts with specific receptors on T lymphocytes, leading to reduced activation and proliferation.
  • Inhibition of Cytotoxic T Lymphocyte Activity: Studies indicate that Cks-17 can significantly suppress the activity of cytotoxic T lymphocytes in vitro, highlighting its potential as an immunosuppressive agent .

These interactions are crucial for understanding how Cks-17 can be utilized in therapeutic contexts.

Mechanism of Action

Process and Data

The mechanism by which Cks-17 exerts its effects involves several steps:

  1. Receptor Binding: Cks-17 binds to receptors on T lymphocytes, inhibiting their activation.
  2. Downregulation of Cytokine Production: This binding leads to decreased production of pro-inflammatory cytokines.
  3. Reduction in Precursor Cell Numbers: Limiting dilution assays have shown that Cks-17 reduces the frequency of cytotoxic T lymphocyte precursor cells, further contributing to its immunosuppressive effects .

This mechanism underlines the potential use of Cks-17 in therapeutic settings where modulation of immune responses is required.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cks-17 exhibits several notable physical and chemical properties:

These properties are essential for determining suitable applications in scientific research .

Applications

Scientific Uses

Cks-17 has several applications in scientific research:

  1. Immunology Research: Its ability to modulate immune responses makes it valuable for studying autoimmune diseases and viral infections.
  2. Therapeutic Development: Investigated as a potential therapeutic agent for conditions requiring immune suppression, such as organ transplantation or autoimmune disorders.
  3. Vaccine Development: Its role in immune modulation could be explored in vaccine formulations aimed at enhancing or suppressing specific immune responses .
Immunosuppressive Mechanisms of CKS-17 in Retroviral Pathogenesis

Molecular Mimicry of Retroviral Envelope Protein p15E

CKS-17 (sequence: LQNRRGLDLLFLKEGGL) is a synthetic 17-amino acid peptide that replicates the conserved immunosuppressive domain (ISD) of retroviral envelope proteins, most notably p15E. This domain is evolutionarily preserved across diverse retroviruses, including murine leukemia virus (MLV), feline leukemia virus, and human T-lymphotropic virus (HTLV). The peptide's immunosuppressive activity stems from its structural and functional homology to the transmembrane region of p15E, enabling it to engage host immune cell receptors typically targeted by viral pathogens [2] [6]. Molecular analyses confirm that CKS-17 mimics the immunomodulatory interface of p15E, which inhibits T-cell proliferation, natural killer (NK) cell activity, and monocyte respiratory bursts. This mimicry allows retroviruses to evade host defenses by exploiting endogenous regulatory pathways [1] [3].

Table 1: Conservation of CKS-17-Like Sequences in Retroviral Envelope Proteins

VirusEnvelope ProteinConserved Sequence Motif
Murine Leukemia Virus (MLV)p15ELQNRRGLDLLFLKEGGL (CKS-17)
Feline Leukemia Virus (FeLV)p15ELQNKRGLDLLFLKEGGL
Human T-lymphotropic Virus (HTLV-1)gp21LQNHRGMDLLFLKEGGL
Ebola VirusGP2 transmembraneLQNKRAVDLLFLEGG

Modulation of Intracellular cAMP Signaling Cascades

CKS-17 induces immunosuppression primarily by activating adenylate cyclase, leading to a sustained increase in intracellular cyclic adenosine monophosphate (cAMP) concentrations. In THP-1 monocytes and EL4 T-cells, CKS-17 elevates cAMP levels 3–5-fold within minutes of exposure. This cAMP surge activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and represses genes encoding pro-inflammatory cytokines (e.g., IL-2, IL-12, TNF-α) while enhancing transcription of anti-inflammatory IL-10 [3] [5]. The peptide's specificity is demonstrated by studies showing that inhibitors of adenylate cyclase (e.g., SQ22536) or PKA (e.g., H-89) completely abolish its immunosuppressive effects. This establishes the cAMP-PKA-CREB axis as a non-redundant pathway for CKS-17-mediated immunomodulation [5] [8].

Table 2: cAMP-Mediated Immunoregulatory Effects of CKS-17

Effector MoleculeBiological EffectFunctional Outcome
Adenylate Cyclase↑ cAMP synthesis (3–5 fold)Generalized suppression of immune activation
Protein Kinase A (PKA)Phosphorylation of CREBAltered cytokine gene transcription
CREBRepression of IL-2/IL-12/TNF-α promoters↓ Pro-inflammatory cytokine secretion
CREBActivation of IL-10 promoter↑ Anti-inflammatory cytokine production

Cross-Talk Between MEK/ERK Pathways and cAMP-Mediated Immunoregulation

The immunosuppressive actions of CKS-17 are amplified through crosstalk between cAMP and the Ras-Raf-MEK-ERK signaling cascade. In T-cells, CKS-17 triggers phosphorylation of phospholipase Cγ (PLCγ), generating diacylglycerol (DAG). DAG activates Ras, which initiates a kinase cascade involving Raf, MEK, and extracellular signal-regulated kinases 1/2 (ERK1/2). Activated ERK1/2 paradoxically synergizes with cAMP to suppress immune function: While ERK typically promotes cell proliferation, in the context of CKS-17 signaling, it phosphorylates and inactivates transcription factors like AP-1, which are essential for pro-inflammatory cytokine expression [5]. Simultaneously, cAMP inhibits Raf-1 through 14-3-3 protein binding, creating a feedback loop that dampens ERK-driven activation. This dual modulation allows CKS-17 to convert mitogenic pathways into immunosuppressive signals [3] [5]. The SCHOOL model further elucidates how CKS-17 disrupts T-cell receptor (TCR) assembly by competing with TCRα for CD3δε and ζζ binding, preventing signaling oligomerization upon antigen stimulation [7].

TGF-β3 Motif Activation and Receptor Binding Inhibition

CKS-17 shares structural homology with the TGF-β3 immunosuppressive motif, particularly in its N-terminal leucine-glutamine-asparagine (L-Q-N) residues. This homology enables CKS-17 to bind TGF-β receptors (TβR-I/II) but fails to initiate Smad2/3-dependent signaling. Instead, it stabilizes inhibitory Smad7, which blocks phosphorylation of Smad2/3 by TβR-I. Consequently, CKS-17 acts as a partial TGF-β3 antagonist, inhibiting downstream anti-inflammatory responses while amplifying its own immunosuppressive effects [2]. Additionally, CKS-17 sterically hinders ligand binding to interleukin receptors (e.g., IL-2R) and TCRs, as confirmed by flow cytometry showing reduced receptor density on stimulated lymphocytes. This physical blockade further cripples T-cell activation and cytokine responsiveness [2] [6].

Table 3: CKS-17 Interference with Receptor Signaling

Target ReceptorMechanism of InterferenceFunctional Consequence
TGF-βR-I/IICompetitive binding without Smad2/3 activation↑ Smad7-mediated inhibition of TGF-β signaling
IL-2RSteric hindrance of ligand binding↓ IL-2-dependent T-cell proliferation
TCRDisruption of CD3δε/ζζ interactionsInhibition of antigen-mediated T-cell activation

Suppression of Cytokine Biosynthesis and Secretion Dynamics

CKS-17 reprograms cytokine networks by transcriptionally suppressing pro-inflammatory mediators while enhancing anti-inflammatory ones. In mouse models of contact dermatitis, topical CKS-17 reduces ear thickness by 28.8% and suppresses mRNA expression of TNF-α (70% reduction), IL-6 (45%), IL-17C (50%), and CXCL2 (40%) compared to scrambled peptides. Conversely, it increases IL-10 secretion 2–3 fold in human monocyte cultures. The peptide operates at both transcriptional and post-transcriptional levels: It destabilizes IL-2 mRNA in EL4 cells, reducing IL-2 synthesis by >60%, while leaving general protein synthesis unaffected. This selective inhibition occurs via ERK-dependent recruitment of mRNA-destabilizing proteins (e.g., tristetraprolin) to AU-rich elements in cytokine 3'UTRs [4] [6] [8]. In vivo, this manifests as reduced DTH responses to sheep erythrocytes and impaired cytotoxic T-lymphocyte activity, confirming systemic immunosuppression [2] [4].

Table 4: Cytokine Modulation Dynamics by CKS-17

Cytokine/ChemokineRegulation by CKS-17Mechanism
TNF-α↓ 70% mRNA; ↓ secretionCREB repression; mRNA destabilization
IL-2↓ >60% secretionPost-transcriptional mRNA degradation
IL-12↓ 50% secretionPKA-dependent promoter repression
IL-10↑ 2–3 fold secretionEnhanced CREB-mediated transcription
IL-6↓ 45% mRNAERK-dependent transcriptional silencing
CXCL2↓ 40% mRNAReduced NF-κB activation

Properties

CAS Number

99273-04-8

Product Name

Cks-17

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid

Molecular Formula

C87H148N26O24

Molecular Weight

1942.3 g/mol

InChI

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

RESSROXEVCGJLA-DFNTYYFDSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N

Synonyms

CKS 17
CKS-17
CKS-17 peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.